![molecular formula C27H23ClN2O6 B2457829 2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866808-40-4](/img/structure/B2457829.png)
2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide” is a chemical substance with the molecular formula C27H23ClN2O61. It has a molecular weight of 506.941.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of such compounds often involves complex organic chemistry reactions, and the exact process can vary based on a variety of factors.Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C27H23ClN2O61. The presence of different functional groups like the chlorobenzoyl group, methoxy group, and acetamide group in its structure could influence its chemical properties and reactivity.
Chemical Reactions Analysis
The exact chemical reactions involving this compound are not readily available from the sources I found. However, given its structure, it’s likely to undergo reactions typical of compounds with similar functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. However, specific details about these properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Structural Aspects and Host-Guest Complexes
Research on structurally related isoquinoline derivatives has shown that these compounds exhibit interesting behaviors in forming salts and inclusion compounds with different acids and host molecules. For example, studies on amide-containing isoquinoline derivatives reveal their ability to form gels with mineral acids and crystalline salts or host–guest complexes with certain hydroxybenzenes, indicating potential applications in materials science for developing novel materials with specific optical or structural properties (Karmakar, Sarma, & Baruah, 2007).
Antimalarial and Antitumor Activities
Compounds bearing the quinoline moiety, similar to the core structure of the compound , have been extensively studied for their biological activities. For instance, synthesis and evaluation of quinazolinyl acetamides have demonstrated significant analgesic and anti-inflammatory activities, suggesting potential pharmaceutical applications for related compounds (Alagarsamy et al., 2015). Additionally, methoxy-indolo[2,1‐a]isoquinolines have shown cytostatic activity in vitro against several types of cancer cells, indicating their potential in cancer research (Ambros, Angerer, & Wiegrebe, 1988).
Fungicidal and Antifungal Agents
Derivatives of acetamide, especially those with modifications on the morpholine core, have demonstrated broad-spectrum antifungal activities. This suggests that compounds with similar structural features may hold potential as fungicidal or antifungal agents, offering a basis for the development of new treatments for fungal infections (Bardiot et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the sources I found. It’s important to handle all chemical substances with appropriate safety measures.
Direcciones Futuras
The future directions for this compound would depend on its intended use and effectiveness. Unfortunately, the sources I found do not provide information on this.
Propiedades
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O6/c1-34-19-10-8-18(9-11-19)29-25(31)15-30-14-21(26(32)16-4-6-17(28)7-5-16)27(33)20-12-23(35-2)24(36-3)13-22(20)30/h4-14H,15H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJICXLBSYXJPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2457747.png)
![Methyl 2-[6-methylsulfonyl-2-(2-naphthalen-1-ylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457748.png)
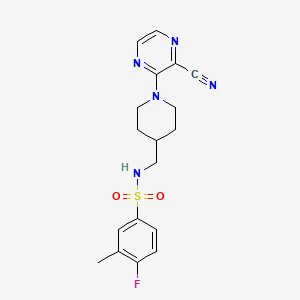
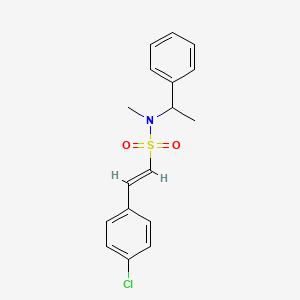
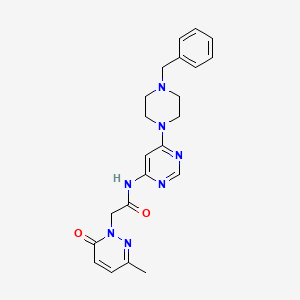
![N-Methyl-1-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2457757.png)
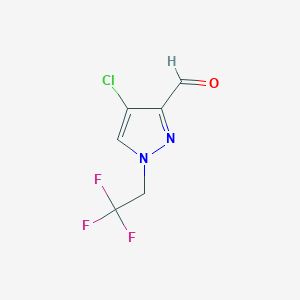
![7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2457761.png)
![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2457762.png)
![{1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2457764.png)
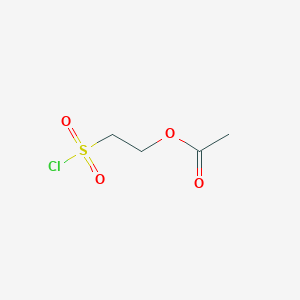
![1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457766.png)
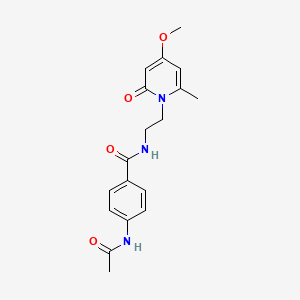
![5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/no-structure.png)